molecular formula C9H11F2N3O4 B021848 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone CAS No. 103882-85-5

4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone

Cat. No. B021848
M. Wt: 263.2 g/mol
InChI Key: SDUQYLNIPVEERB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidinone compounds often involves masking groups to protect the oxo function during synthesis, with a focus on substituting different functional groups to achieve desired properties (ElMarrouni & Heras, 2015). For instance, using the p-benzyloxybenzyloxy group allows for efficient protection and subsequent deprotection under mild acid conditions, enabling the recovery of the pyrimidinone system. This approach may be relevant for synthesizing the specified compound by protecting sensitive functional groups during the synthesis process.

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives is characterized by their heterocyclic base, which can be modified to include various substituents, influencing the compound's chemical behavior and interaction capabilities. Techniques such as X-ray crystallography provide detailed insights into the stereochemistry and conformation of these molecules, revealing the influence of substitutions on the molecular structure and potential reactivity (Dondoni et al., 2003).

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone is structurally similar to certain pyrimidinone compounds, which have been studied for their crystal and molecular structures using X-ray diffraction and ab initio calculations. These studies provide insights into the amino-oxo tautomerism and planarity of the pyrimidinone ring, contributing to the understanding of intermolecular interactions and structural properties (Craciun, Huang, & Mager, 1998).

Synthesis of Unnatural Amino Acids

  • Research has focused on using pyrimidinone derivatives for the synthesis of new unnatural amino acids. This involves masking the oxo function of the pyrimidinone ring and employing a series of standard protecting group transformations. Such synthetic methods can aid in the development of novel compounds with potential biological applications (ElMarrouni & Heras, 2015).

Antiviral Agent Structure

  • Pyrimidinone derivatives, which are structurally related to 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone, have been studied for their potential as antiviral agents. Understanding their molecular structure can inform the development of new therapeutic compounds (Symerský & Holý, 1991).

Antimicrobial Properties

  • Synthesis and testing of related pyrimidinone compounds have been conducted to explore their weak inhibitory activity in bacterial reactions. This research contributes to the field of antimicrobial drug development (Kelley & McLean, 1981).

Molecular Recognition and Binding

  • Studies on amine-containing, cytosine-based ditopic receptors, which include pyrimidinone structures, have been conducted to understand their binding properties with nucleotides like guanosine monophosphate. This research has implications for molecular recognition and complexation in biochemical processes (Furuta, Magda, & Sessler, 1991).

properties

IUPAC Name

4-amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUQYLNIPVEERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861138
Record name 4-Amino-1-(2-deoxy-2,2-difluoropentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone
Reactant of Route 2
4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone
Reactant of Route 3
4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone
Reactant of Route 4
4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone
Reactant of Route 5
4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone
Reactant of Route 6
4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone

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